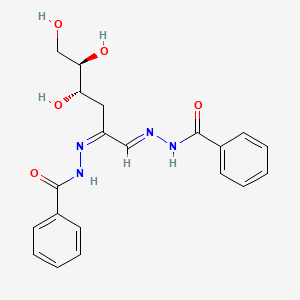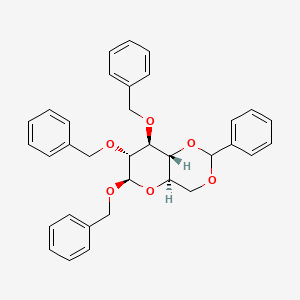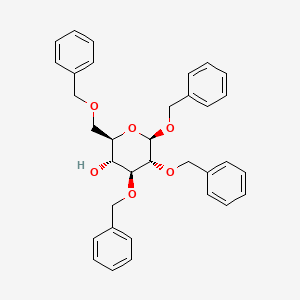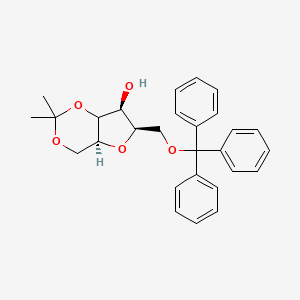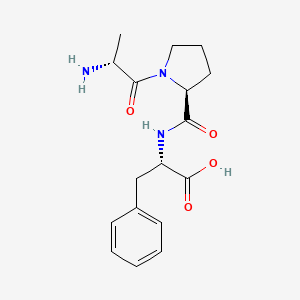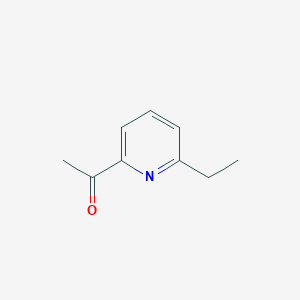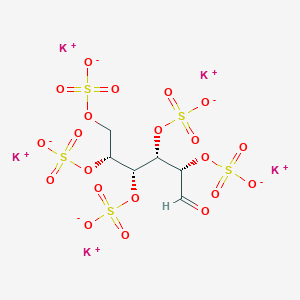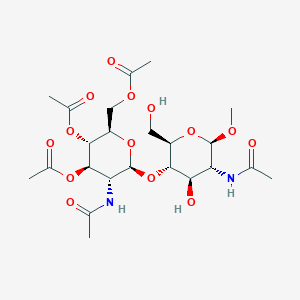
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structure
Mecanismo De Acción
Target of Action
It is described as an intermediate in the preparation of α-galactosyl-c18-ceramide . Ceramides are known to play a crucial role in cell signaling related to apoptosis, cell senescence, the cell cycle, and differentiation.
Pharmacokinetics
Its solubility is reported to be in Chloroform, Dichloromethane, and Ethyl Acetate , which may influence its absorption and distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine typically involves multiple steps, starting from commercially available sphingosine. The key steps include:
- Protection of the hydroxyl groups using tert-butyldimethylsilyl chloride.
- Introduction of the azido group through nucleophilic substitution using sodium azide.
- Purification and characterization of the final product using techniques such as chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production methods for such specialized compounds are not well-documented in public literature. Typically, these methods would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized sphingosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Potential precursor for drug development targeting sphingolipid metabolism.
Industry: Used in the synthesis of specialized materials and biochemical reagents.
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine: The parent compound, involved in cell signaling and membrane structure.
N-Acylsphingosine: A derivative with an acyl group, involved in ceramide synthesis.
Phytosphingosine: A naturally occurring sphingolipid with similar biological functions.
Uniqueness
(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-erythro-sphingosine is unique due to the presence of the azido and tert-butyldimethylsilyl groups, which provide specific chemical reactivity and stability. These modifications make it a valuable tool in synthetic chemistry and biochemical research.
Propiedades
IUPAC Name |
(E,2S,3R)-2-azido-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(21-28)26-27-25)29-30(5,6)24(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALQUZUDYJXZJI-DWVLVAQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

